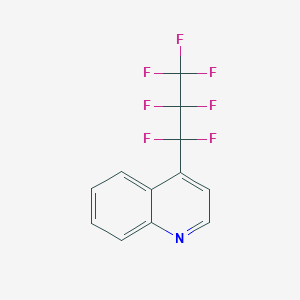

Quinoline, 4-(heptafluoropropyl)-

Description

Quinoline, 4-(heptafluoropropyl)- is a fluorinated quinoline derivative characterized by a heptafluoropropyl (-CF₂CF₂CF₃) substituent at the 4-position of the quinoline nucleus. This electron-withdrawing, highly lipophilic group significantly alters the compound's physicochemical and biological properties compared to non-fluorinated analogues. Synthesized via base-mediated reactions using trimethyl(heptafluoropropyl)silane, the compound is obtained in high yields (78–90%) under optimized conditions . Its structural uniqueness lies in the perfluorinated chain, which confers enhanced chemical stability and membrane permeability, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

181059-73-4 |

|---|---|

Molecular Formula |

C12H6F7N |

Molecular Weight |

297.17 g/mol |

IUPAC Name |

4-(1,1,2,2,3,3,3-heptafluoropropyl)quinoline |

InChI |

InChI=1S/C12H6F7N/c13-10(14,11(15,16)12(17,18)19)8-5-6-20-9-4-2-1-3-7(8)9/h1-6H |

InChI Key |

TXGCMMCUEKXCAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(C(C(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Quinoline, 4-(heptafluoropropyl)-, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and a carbonyl compound under acidic conditions . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale synthesis using catalytic systems to enhance yield and efficiency. The use of microwave-assisted synthesis and solvent-free conditions has been explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Quinoline, 4-(heptafluoropropyl)-, like other quinoline derivatives, undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens or alkyl halides in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinoline derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinolines .

Scientific Research Applications

Quinoline, 4-(heptafluoropropyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of quinoline derivatives involves their interaction with various molecular targets, including enzymes and receptors. For example, quinoline-based compounds can inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to cell death . The heptafluoropropyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physicochemical Data

| Compound | Melting Point (°C) | LogP (Predicted) | Solubility Profile |

|---|---|---|---|

| Quinoline, 4-(heptafluoropropyl)- | Not reported | ~4.5 | Low aqueous, high organic |

| 4b (3-(2-hydroxyethyl)-6-methyl-2-phenylmethylquinoline) | 129–130 | ~2.8 | Moderate in polar solvents |

| Efavirenz Related Compound C | N/A | ~3.7 | Lipid-soluble |

- The heptafluoropropyl group drastically increases hydrophobicity (LogP ~4.5), reducing aqueous solubility but improving membrane permeability compared to hydroxyethyl or morpholino substituents (e.g., compounds in ) .

Spectroscopic and Analytical Data

- 19F NMR/IR : Heptafluoropropyl derivatives exhibit distinct 19F NMR shifts (e.g., −146.4 ppm) and IR stretches (1144–1345 cm⁻¹ for C-F vibrations) , differing from trifluoromethyl (e.g., −62 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS confirms molecular ions at m/z 319.8 (experimental) vs. 320.0482 (calculated) for heptafluoropropyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.